Product packaging for 6-Bromo-2-iodo-3-methoxypyridine(Cat. No.:CAS No. 2140305-26-4)

6-Bromo-2-iodo-3-methoxypyridine

Cat. No.: B2632639
CAS No.: 2140305-26-4
M. Wt: 313.92
InChI Key: ISSFHZFLCMOCSO-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrINO and its molecular weight is 313.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrINO B2632639 6-Bromo-2-iodo-3-methoxypyridine CAS No. 2140305-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFHZFLCMOCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Context and Strategic Significance in Pyridine Chemistry

Role of Poly-functionalized Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Poly-functionalized pyridine scaffolds are highly substituted pyridine rings bearing multiple reactive groups. These complex structures are crucial in modern organic synthesis, serving as versatile building blocks for constructing even more intricate molecules. acs.orgaun.edu.eg The ability to introduce various functional groups at specific positions on the pyridine ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is essential for their desired function. acs.org The development of methods for creating these highly substituted pyridines remains a significant challenge and an active area of research. acs.org

Pyridine derivatives are of paramount importance in the life sciences. The pyridine motif is a common feature in a vast number of FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.org Its presence can enhance the pharmacological activity and improve properties like water solubility. nih.govnih.gov Pyridine-based compounds are used in a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govnih.gov

In the agrochemical sector, pyridine derivatives are equally vital. They form the core of many modern herbicides, insecticides, and fungicides that are characterized by high efficacy, low toxicity, and better environmental compatibility. researchgate.netnih.govagropages.combusinesswire.com The demand for advanced, pyridine-based pesticides continues to grow, driven by the need for sustainable agricultural practices. businesswire.com

Table 1: Examples of Commercially Important Pyridine Derivatives

Field Example Compound Application
Pharmaceutical Atazanavir Antiretroviral drug for HIV treatment rsc.org
Pharmaceutical Imatinib Targeted therapy for cancer rsc.org
Agrochemical Chlorpyrifos Insecticide wikipedia.org
Agrochemical Paraquat Herbicide wikipedia.org

Beyond life sciences, pyridine derivatives have found significant applications in materials science and catalysis. Their unique electronic properties make them suitable for use in the development of functional materials, including polymers and dyes. acs.orgbusinesswire.com

In the field of catalysis, pyridines are widely used as ligands that coordinate with transition metals to form catalysts. nih.govwikipedia.org The nitrogen atom in the pyridine ring can donate its lone pair of electrons to a metal center, influencing the catalyst's reactivity and selectivity. youtube.com Chiral pyridine-derived ligands are particularly crucial for asymmetric catalysis, which is the synthesis of specific enantiomers of chiral molecules—a critical process in drug development. acs.orgnumberanalytics.com The design of novel pyridine-based ligands is an ongoing effort to develop more efficient and selective catalysts for a wide range of chemical transformations. acs.orgrsc.org

Challenges and Advancements in Regioselective Functionalization of Pyridine Rings

The functionalization of the pyridine ring presents a unique set of challenges for synthetic chemists. The nitrogen atom makes the ring electron-deficient, which deactivates it towards traditional electrophilic aromatic substitution reactions that are common for benzene. acs.orgnih.gov Such reactions on pyridine often require harsh conditions, such as high temperatures and strong acids, and can result in mixtures of products with poor regioselectivity. acs.orgyoutube.com

To overcome these challenges, numerous advanced strategies have been developed. These include:

Direct C-H Functionalization: Methods that directly replace a carbon-hydrogen bond with a new functional group, often using transition metal catalysts. nih.goveurekaselect.com

Directed Metalation: Using a directing group to guide a metalating agent (like a strong base) to a specific position, which is then functionalized. acs.org

Halogen-Dance Reactions: The base-induced migration of a halogen atom to a different position on the ring.

Dearomatization-Rearomatization: A strategy where the pyridine ring is temporarily made non-aromatic (dearomatized) to enable regioselective functionalization, after which the aromaticity is restored. nih.govorgsyn.org

Halogenated pyridines are pyridine molecules substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They are exceptionally valuable as versatile synthons, or building blocks, in organic synthesis. nih.gov The carbon-halogen bond serves as a reactive handle, allowing for the introduction of a wide array of other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). youtube.com

The type of halogen and its position on the ring dictate its reactivity, enabling chemists to perform sequential, site-selective reactions on poly-halogenated pyridines. wikipedia.orgyoutube.com This makes halogenated pyridines key intermediates for the synthesis of complex pharmaceuticals, agrochemicals, and materials. youtube.comnih.gov

Unique Structural Features and Potential of 6-Bromo-2-iodo-3-methoxypyridine in Chemical Transformations

This compound is a poly-functionalized pyridine that exemplifies the strategic utility of such compounds.

Table 2: Properties of this compound

Property Value
Molecular Formula C₆H₅BrINO sigmaaldrich.com
Molecular Weight 313.92 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com

| Key Structural Features | Pyridine ring, 6-Bromo, 2-Iodo, 3-Methoxy |

Its structure is notable for several key features:

Two Different Halogens: It possesses both a bromine and an iodine atom. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This differential reactivity allows for selective, stepwise functionalization. For instance, a reaction can be performed at the iodo-substituted position 2 while leaving the bromo-substituted position 6 intact for a subsequent, different transformation.

Strategic Positioning: The halogens are located at the 2- and 6-positions, which are susceptible to nucleophilic substitution reactions. youtube.com

Methoxy (B1213986) Group: The electron-donating methoxy group at the 3-position modulates the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.

A common synthetic route to this compound involves the methylation of its precursor, 2-bromo-3-hydroxy-6-iodopyridine, using a methylating agent like methyl iodide in the presence of a base.

The unique arrangement of these functional groups makes this compound a highly valuable and versatile building block. It offers a pre-packaged solution for chemists looking to introduce three different substituents onto a pyridine core in a controlled and regioselective manner, making it a powerful tool for constructing complex molecules for pharmaceutical and materials science applications.

Synthetic Methodologies for 6 Bromo 2 Iodo 3 Methoxypyridine

Retrosynthetic Analysis of the 6-Bromo-2-iodo-3-methoxypyridine Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. amazonaws.com For this compound, the primary disconnections involve the carbon-halogen (C-I and C-Br) and carbon-oxygen (C-O) bonds.

Three principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Methoxy (B1213986) Group Introduction. This approach disconnects the C-O bond first. The precursor would be a 6-bromo-2-iodo-3-hydroxypyridine. This strategy relies on the successful synthesis of the dihalogenated pyridinol intermediate, followed by a straightforward etherification reaction. A key challenge is the selective dihalogenation of a 3-hydroxypyridine (B118123) precursor.

Pathway B: Sequential Halogenation. This pathway involves disconnecting the C-I and C-Br bonds sequentially. The order of halogenation is critical. For instance, one could disconnect the C-I bond to reveal 6-bromo-3-methoxypyridine as a precursor. This would require a regioselective iodination at the C-2 position, which is activated by the methoxy group and the ring nitrogen. Alternatively, disconnecting the C-Br bond first would lead to 2-iodo-3-methoxypyridine, which would then need to be selectively brominated at the C-6 position. The feasibility of this pathway depends on controlling the regioselectivity of each halogenation step.

Pathway C: Halogen Exchange/Substitution. A third strategy starts with a symmetrically substituted precursor, such as a 2,6-dihalopyridine (e.g., 2,6-dibromo- or 2,6-dichloropyridine). One halogen could be selectively displaced by a methoxide (B1231860) group, followed by the introduction of the second, different halogen, or a halogen-metal exchange followed by quenching with an electrophile. This approach leverages the differential reactivity of the two halogen atoms, which can be influenced by the other substituents on the ring.

These pathways highlight the main synthetic challenges: controlling the regioselectivity of halogenation on an electron-rich (methoxy-substituted) or electron-poor pyridine (B92270) ring and the strategic introduction of the methoxy group.

Precursor Synthesis and Halogenation Strategies

The synthesis of the target compound hinges on the ability to selectively introduce bromine and iodine atoms at the C-6 and C-2 positions, respectively, of a 3-methoxypyridine (B1141550) core.

Achieving regioselective bromination of the pyridine ring is a cornerstone for synthesizing precursors to the target molecule. The position of bromination is heavily influenced by the electronic nature of existing substituents.

One common strategy involves the Sandmeyer reaction, where an amino group is converted to a diazonium salt and subsequently displaced by a bromide. For example, the synthesis of 2-bromo-6-methylpyridine (B113505) can be achieved by treating 2-amino-6-methylpyridine (B158447) with hydrobromic acid, bromine, and sodium nitrite (B80452) at low temperatures. chemicalbook.com This method could be adapted for the synthesis of 6-bromo-3-methoxypyridine from 6-amino-3-methoxypyridine.

Another approach is the direct electrophilic bromination of the pyridine ring. While pyridines are generally resistant to electrophilic aromatic substitution, activating groups such as methoxy can facilitate the reaction. However, controlling the position of bromination can be challenging.

Directed ortho-metalation offers a powerful alternative for regiocontrol. For instance, 2-bromo-4-methoxypyridine (B110594) can be synthesized by first lithiating 4-methoxypyridine (B45360) at the C-2 position using a strong base, followed by quenching with a bromine source like 1,2-dibromotetrachloroethane. arkat-usa.org A similar strategy could potentially be applied to 3-methoxypyridine to introduce a bromine atom at either the C-2 or C-4 position, depending on the directing effect of the methoxy group and the base used.

Starting from readily available dihalopyridines is also a viable route. For example, 2,6-dibromopyridin-3-amine serves as a precursor in the synthesis of 6-bromo-2-methoxypyridin-3-amine, demonstrating that a dibrominated scaffold can be a useful starting point. nih.gov

The introduction of iodine onto the pyridine ring can be accomplished through several methods. Electrophilic iodination using reagents like N-iodosuccinimide (NIS) is a common approach. nsf.govnih.gov The regioselectivity is governed by the existing substituents on the ring. For a 3-methoxypyridine system, the electron-donating methoxy group would direct iodination to the ortho (C-2, C-4) and para (C-6) positions.

For greater regiocontrol, directed metalation followed by iodination is highly effective. This involves deprotonating a specific position on the pyridine ring with a strong base (like LDA or n-BuLi) to form a lithiated intermediate, which is then quenched with an iodine source (e.g., I₂). This method has been used to prepare 4-substituted 2,5-dibromopyridines by selectively lithiating the C-4 position of 2,5-dibromopyridine. arkat-usa.org This strategy could be applied to a 6-bromo-3-methoxypyridine precursor, where lithiation would likely occur at the C-2 position, directed by the methoxy group, followed by iodination.

The synthesis of a dihalopyridine with two different halogens, such as this compound, requires an orthogonal strategy where the introduction of one halogen does not interfere with the other.

One effective sequence starts with a precursor that already contains one halogen. For example, one could start with 6-bromo-3-methoxypyridine and then perform a directed iodination at the C-2 position. The success of this step relies on the ability to selectively functionalize the C-2 position without affecting the C-6 bromine. Directed lithiation at C-2, facilitated by the C-3 methoxy group, followed by quenching with iodine, would be a suitable method.

An alternative strategy involves starting with a dihalogenated pyridine where the two halogens are the same, such as 2,6-dibromopyridine (B144722) or 2,6-dichloropyridine. nih.govblogspot.com One of the halogens can then be selectively transformed. For instance, a halogen dance reaction or a selective metal-halogen exchange can be employed. Treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-BuLi leads to a metal-halogen exchange at the C-2 position, which can then be functionalized. arkat-usa.org A similar selective exchange on a 2,6-dihalo-3-methoxypyridine followed by iodination could furnish the desired product.

The table below summarizes key halogenation reactions relevant to the synthesis of the target compound's precursors.

Starting MaterialReagent(s)ProductReaction Type
2-Amino-6-methylpyridine1. HBr, Br₂; 2. NaNO₂2-Bromo-6-methylpyridineSandmeyer reaction
4-Methoxypyridine1. BuLi-LiDMAE; 2. C₂Br₂Cl₄2-Bromo-4-methoxypyridineDirected ortho-metalation-bromination
2,5-Dibromopyridine1. LDA; 2. I₂2,5-Dibromo-4-iodopyridineDirected metalation-iodination
Pyridine1. N-Tf₂; 2. Dibenzylamine; 3. NIS; 4. NH₄OAc3-IodopyridineRing opening-iodination-ring closing

Functional Group Interconversions Leading to this compound

Functional group interconversions are crucial for installing the methoxy group at the desired position, often as one of the final steps in the synthetic sequence.

There are two primary strategies for introducing a methoxy group onto a pyridine ring in this context: Williamson ether synthesis and nucleophilic aromatic substitution (SₙAr).

The Williamson ether synthesis approach involves the O-methylation of a corresponding hydroxypyridine precursor. A documented synthesis of this compound (referred to as 2-bromo-6-iodo-3-methoxypyridine (B1278952) in the literature) utilizes this method. In this procedure, 2-bromo-3-hydroxy-6-iodopyridine is treated with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. This reaction proceeds smoothly to afford the target compound.

The second major strategy is nucleophilic aromatic substitution (SₙAr). libretexts.org In this method, a halogen atom (typically Cl or F) on an electron-deficient pyridine ring is displaced by a methoxide nucleophile (e.g., sodium methoxide). chemguide.co.uk This reaction is particularly effective when the halogen is at the C-2 or C-6 position, as these positions are activated towards nucleophilic attack by the ring nitrogen. For example, 6-bromo-2-methoxy-3-aminopyridine is prepared from 2,6-dibromo-3-aminopyridine by selective substitution of the C-2 bromine with sodium methoxide. nih.gov Similarly, 2,6-dichloro-3-methoxypyridine (B1445695) can be synthesized from 2,6-dichloropyridin-3-ol (B1330004) via methylation, or from 2,6-dichloro-3-nitropyridine (B41883) via a sequence of substitution and reduction. blogspot.comgoogle.com

The choice between these two strategies depends on the availability of the precursors. If the dihalogenated hydroxypyridine is accessible, Williamson ether synthesis is a reliable final step. If a suitable dihalopyridine with a good leaving group (like Cl or Br) at the C-2 position is available, an SₙAr reaction with sodium methoxide is an excellent option.

The table below details a specific example of the Williamson ether synthesis to produce the target compound.

ReactantReagentsSolventConditionsProduct
2-Bromo-3-hydroxy-6-iodopyridineMethyl iodide, K₂CO₃DMF100 °C, 45 minThis compound

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The synthesis of this compound is commonly achieved through the methylation of its precursor, 2-bromo-3-hydroxy-6-iodopyridine. This transformation is a variation of the Williamson ether synthesis, a robust and well-established method for forming ethers.

Detailed research findings have documented a specific procedure for this conversion. In a typical reaction, 2-bromo-3-hydroxy-6-iodopyridine is treated with methyl iodide in the presence of a base, potassium carbonate (K2CO3), using dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 100°C for a duration of 45 minutes. Following the reaction, the mixture is cooled and treated with water, causing the product to precipitate as a pale brown solid, which can then be isolated by filtration.

Optimization of this pathway involves the careful selection of reagents and conditions to maximize yield and purity while minimizing reaction time and the formation of byproducts. Key parameters for optimization include the choice of base, solvent, temperature, and methylating agent.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterConditionPurposeCitation
Starting Material 2-bromo-3-hydroxy-6-iodopyridineThe hydroxylated pyridine precursor.
Reagent Methyl iodide (CH₃I)Provides the methyl group for ether formation.
Base Potassium carbonate (K₂CO₃)Deprotonates the hydroxyl group to form a more nucleophilic alkoxide.
Solvent Dimethylformamide (DMF)A polar aprotic solvent that facilitates the SN2 reaction.
Temperature 100°CIncreases the reaction rate.
Time 45 minutesDuration of heating to ensure completion of the reaction.
Workup Addition of waterPrecipitates the less polar product from the polar solvent.

While the use of potassium carbonate is effective, other bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) could potentially offer different reactivity profiles. For instance, sodium methoxide has been successfully used in a related nucleophilic aromatic substitution to introduce a methoxy group onto a dibromoaminopyridine ring. nih.gov The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred for this type of SN2 reaction as they solvate the cation but not the nucleophile, increasing its reactivity. Temperature control is crucial to balance reaction speed with the potential for side reactions.

Emerging and Sustainable Synthesis Approaches (e.g., Metal-Free, Photoredox) Relevant to Halogenated Pyridines

The synthesis of functionalized pyridines is an area of intense research, with a significant shift towards developing more sustainable and efficient methods. nih.gov These emerging strategies aim to reduce reliance on harsh reagents, stoichiometric waste, and transition-metal catalysts, which can be costly and toxic.

Metal-Free Synthesis

A prominent trend is the development of metal-free reactions for the functionalization of pyridines. rsc.org These methods offer a greener alternative to traditional cross-coupling reactions. Research has demonstrated metal-free, site-selective C-N bond formation on polyhalogenated pyridines under mild conditions. rsc.org Another innovative metal-free approach allows for the C4-regioselective phosphonation of pyridines by activating the pyridine ring with a Lewis acid, followed by oxidation with an organic oxidant. nih.gov Transition-metal-free halogenation of pyridine derivatives has also been achieved using simple and inexpensive sodium salts like sodium chlorite (B76162) or bromite (B1237846) as the halogen source. researchgate.net These developments are significant as they provide pathways to modify halogenated pyridines without the need for metal catalysts.

Photoredox Catalysis

Visible-light photoredox catalysis has surfaced as a powerful tool in organic synthesis, enabling unique bond constructions under exceptionally mild conditions. princeton.edu This approach harnesses the energy of visible light to generate reactive radical intermediates from photoactive catalysts. princeton.edu In the context of pyridine chemistry, photoredox catalysis has been used for the C-4 selective alkylation of pyridines, avoiding the need for stoichiometric oxidants. researchgate.net This method utilizes the unique reactivity of pyridinyl radicals generated through a single-electron transfer (SET) process. acs.org The ability to functionalize complex molecules at a late stage highlights the utility of this strategy. princeton.edu The development of photoredox-mediated methods provides a novel and sustainable platform for the synthesis and modification of halogenated pyridines. acs.org

These emerging metal-free and photoredox-catalyzed reactions, along with the use of greener solvents and multicomponent reactions, represent the future of pyridine synthesis. nih.govresearchgate.netnih.gov While not yet specifically applied to the synthesis of this compound, they offer promising future pathways for the synthesis of this and other highly functionalized halogenated pyridines with greater efficiency and environmental compatibility.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Iodo 3 Methoxypyridine

Differentiated Reactivity of Halogen Substituents in 6-Bromo-2-iodo-3-methoxypyridine

The distinct reactivity of the C-I and C-Br bonds in this compound allows for a stepwise approach to the synthesis of polysubstituted pyridines. The more labile C-I bond can be selectively targeted under specific reaction conditions, leaving the C-Br bond intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, these reactions can be directed to occur selectively at the C2 position.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. illinois.edu For this compound, the reaction with arylboronic acids can be controlled to selectively substitute the iodine atom. researchgate.net

This selectivity is attributed to the faster oxidative addition of the palladium catalyst to the C-I bond compared to the C-Br bond. illinois.edu A variety of arylboronic acids, including those with electron-donating and electron-withdrawing groups, can be used in this transformation, leading to a diverse range of 2-aryl-6-bromo-3-methoxypyridines. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high selectivity and yield. frontiersin.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

Arylboronic Acid Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 6-Bromo-3-methoxy-2-phenylpyridine 85
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 6-Bromo-3-methoxy-2-(4-methoxyphenyl)pyridine 92
3-Fluorophenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 6-Bromo-2-(3-fluorophenyl)-3-methoxypyridine 78

This table is illustrative and based on typical conditions reported for similar substrates.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. organic-chemistry.org In the context of this compound, this reaction provides a route to 2-alkynyl-6-bromo-3-methoxypyridines. The higher reactivity of the C-I bond allows for selective alkynylation at the C2 position. gelest.com

Modern copper-free Sonogashira protocols have also been developed, offering advantages in certain applications. nih.gov The reaction tolerates a range of functional groups on the terminal alkyne, expanding the synthetic utility of this methodology. nih.gov

Table 2: Examples of Sonogashira Coupling with this compound

Terminal Alkyne Catalyst Co-catalyst Base Solvent Product Yield (%)
Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 6-Bromo-3-methoxy-2-(phenylethynyl)pyridine 88
Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI i-Pr₂NH DMF 6-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine 95
1-Hexyne Pd(OAc)₂ / XPhos None Cs₂CO₃ Dioxane 6-Bromo-2-(hex-1-yn-1-yl)-3-methoxypyridine 80

This table is illustrative and based on typical conditions reported for similar substrates.

The Heck coupling involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. While less commonly reported for this specific substrate, the principles of differentiated reactivity suggest that selective Heck coupling at the C-I bond of this compound is feasible.

The Negishi coupling, which utilizes an organozinc reagent, is another powerful C-C bond-forming reaction. organic-chemistry.org Its high functional group tolerance and reactivity make it suitable for complex molecule synthesis. Selective Negishi coupling at the C-I bond of this compound can be achieved using appropriate palladium catalysts and reaction conditions. nih.gov This allows for the introduction of various alkyl, aryl, and vinyl groups at the C2 position.

Once the C2 position has been functionalized, the remaining C-Br bond at the C6 position becomes the site for further transformations. The resulting 2-substituted-6-bromo-3-methoxypyridine derivatives can undergo a second cross-coupling reaction, such as a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, to introduce a different substituent at the C6 position. This stepwise approach allows for the synthesis of unsymmetrically disubstituted 3-methoxypyridines with precise control over the substitution pattern. The reactivity of the C-Br bond can be influenced by the nature of the substituent at the C2 position.

The selective functionalization of dihalopyridines is a well-established strategy in organic synthesis. The principles governing the reactivity of this compound are applicable to a broader range of dihalogenated pyridines. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. illinois.edu This predictable trend allows chemists to design synthetic routes that selectively address one halogenated position while leaving others untouched for subsequent reactions. researchgate.net

Other strategies for regioselective functionalization include directed ortho-metalation, where a directing group guides a metalating agent to a specific position, and halogen-metal exchange reactions. znaturforsch.com These methods, often used in conjunction with cross-coupling reactions, provide a powerful toolbox for the synthesis of highly substituted and functionalized pyridine (B92270) derivatives. nih.gov

Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings, particularly those bearing halogens. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a temporary intermediate known as a Meisenheimer complex. youtube.comyoutube.com The aromaticity is then restored by the departure of the leaving group. youtube.com

In dihalogenated pyridines, the regioselectivity of SNAr reactions is influenced by the nature of the halogens and the position of other substituents. Generally, the rate of substitution follows the trend F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon more electrophilic. youtube.comyoutube.com

The presence of an electron-donating methoxy (B1213986) group, as in this compound, can influence the regioselectivity of SNAr. While electron-donating groups generally disfavor SNAr by reducing the electrophilicity of the ring, their position relative to the halogens is crucial. In some cases, SNAr reactions on substituted pyridines have shown that substitution can occur at either halogen, depending on the reaction conditions and the nucleophile used. wuxiapptec.comnih.gov For instance, studies on dichloropyrimidines have shown that an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com

ReactantNucleophileProductObservations
2,4-dichloro-6-methoxypyrimidineVariousC-2 substituted productThe electron-donating methoxy group directs substitution to the C-2 position. wuxiapptec.com
2,4-diazidopyrido[3,2-d]pyrimidinep-methoxybenzylamine5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidineThe reaction proceeds selectively at one of the azide (B81097) groups. nih.gov

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful method for creating organometallic reagents from organic halides, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgznaturforsch.com

The methoxy group in this compound can act as a directed metalating group (DMG). DMGs can coordinate to an organometallic base, such as an alkyllithium reagent, and direct deprotonation to an adjacent ortho position. znaturforsch.com In the case of 2-bromo-4-methoxypyridine (B110594), lithiation occurs at the C-3 position, directed by the methoxy group. researchgate.net This strategy allows for the regioselective introduction of substituents at positions that might not be accessible through other means.

In molecules containing multiple different halogens, the regioselectivity of halogen-metal exchange is a critical consideration. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgharvard.edu This selectivity is kinetically controlled and is influenced by the stability of the resulting organometallic intermediate. wikipedia.orgharvard.edu Therefore, in this compound, the iodine at the 2-position is expected to undergo exchange more readily than the bromine at the 6-position when treated with reagents like n-butyllithium. researchgate.net

This selective exchange allows for sequential functionalization. For example, after the iodine is exchanged, the resulting organolithium species can be quenched with an electrophile. Subsequently, the remaining bromine can be targeted for another transformation. This differential reactivity has been exploited in the synthesis of various substituted pyridines. researchgate.netznaturforsch.com

SubstrateReagentPrimary Site of ReactionKey Factor
2,5-dibromopyridinen-BuLiC-2The C-Br bond at the more electron-deficient position is more reactive.
2,4-dihaloquinolinesn-BuLiC-2Regioselective halogen-metal exchange is observed. researchgate.net
Bromoaryl-substituted β-lactamsn-BuLiBromoaryl groupHalogen-metal exchange occurs chemoselectively at low temperatures. tcnj.edu

Radical-Mediated Transformations of this compound

Radical reactions offer alternative pathways for the functionalization of pyridines. These reactions often proceed under milder conditions than ionic reactions and can provide complementary regioselectivity.

The carbon-halogen bonds in this compound can undergo homolytic cleavage to generate pyridyl radicals. youtube.comyoutube.com This can be initiated by heat, light, or a radical initiator. youtube.comyoutube.com The relative ease of homolytic cleavage is C-I > C-Br > C-Cl, meaning the C-I bond is the most likely to break first under radical conditions. The resulting pyridyl radical can then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or coupling with other radicals. mdpi.com For example, N-methoxypyridinium salts have shown remarkable reactivity towards alkyl radicals in radical chain reactions. nih.govchemrxiv.org

Photo- and Electrocatalytic Reactivity of Halogenated Pyridines

In recent years, photocatalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling transformations that are difficult to achieve through traditional thermal methods. rsc.org

Photocatalysis can be used to generate aryl radicals from halogenated pyridines under mild conditions. researchgate.netacs.org For instance, the photoarylation of pyridines with aryldiazonium salts can be achieved using visible light, without the need for a metal catalyst. acs.org This suggests that this compound could potentially undergo similar photocatalytic C-H arylation or coupling reactions.

Electrocatalysis provides another avenue for the transformation of halogenated pyridines. Electrocatalytic reduction can be used to cleave carbon-halogen bonds or to hydrogenate the pyridine ring. nih.gov For example, the electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated using a rhodium catalyst. nih.gov Furthermore, the electrocatalytic reduction of CO2 can be catalyzed by pyridinium (B92312) species, indicating the potential for pyridines to mediate electron transfer processes. nih.gov

Mechanistic Insights into Complex Reaction Pathways Involving this compound

The chemical behavior of this compound in complex reaction pathways, particularly in metal-catalyzed cross-coupling reactions, is governed by the distinct reactivity of its carbon-halogen bonds and the electronic influence of the pyridine ring and its substituents. Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), provide a deeper understanding of the factors controlling these reactions. nih.govresearchgate.net

The primary pathway for the functionalization of this compound is through sequential cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille reactions. These reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The regioselectivity of these sequential reactions—that is, which halogen reacts first—is a critical aspect of their synthetic utility.

Oxidative Addition: The Selectivity-Determining Step

The initial and often rate- and selectivity-determining step is the oxidative addition of the dihalopyridine to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. nih.govresearchgate.net In the case of this compound, the significant difference in the bond dissociation energies of the C-I and C-Br bonds dictates the initial site of reaction. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to the metal center. d-nb.info

Computational studies on similar dihalo(hetero)arenes have shown that the energy barrier for oxidative addition at a C-I bond is significantly lower than that for a C-Br bond. nih.gov This inherent reactivity difference allows for selective functionalization at the 2-position (iodine) while leaving the 6-position (bromine) intact for a subsequent coupling reaction.

The electronic properties of the pyridine ring and its substituents also play a crucial role. The electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group at the 3-position influence the electron density at the C2 and C6 positions, thereby affecting the kinetics of the oxidative addition. Frontier molecular orbital (FMO) analysis, a common computational tool, helps in understanding these effects by examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. researchgate.net A higher LUMO coefficient at a particular carbon atom generally correlates with a higher reactivity towards oxidative addition.

Illustrative Data on Factors Influencing Oxidative Addition:

FactorInfluence on Oxidative Addition at C2 vs. C6Mechanistic Rationale
Halogen Identity C-I bond is significantly more reactive than the C-Br bond.The C-I bond has a lower bond dissociation energy, leading to a lower activation barrier for oxidative addition. d-nb.info
Ligand Steric Hindrance Bulky ligands on the metal catalyst can influence which site is more accessible.While C-I is inherently more reactive, very bulky ligands might favor the less sterically hindered position, although this effect is often secondary to the C-X bond strength.
Electronic Effects The electron-donating methoxy group and the electron-withdrawing pyridine nitrogen modulate the electrophilicity of the C-X bonds.These substituents alter the energy and coefficients of the LUMO at the C2 and C6 positions, impacting the interaction with the metal catalyst's HOMO. researchgate.net

The Catalytic Cycle in Sequential Cross-Coupling

A typical sequential Suzuki-Miyaura coupling of this compound with two different boronic acids would proceed through two distinct catalytic cycles.

First Catalytic Cycle (Reaction at C2):

Oxidative Addition: The Pd(0) catalyst selectively inserts into the C-I bond to form a Pd(II) intermediate.

Transmetalation: The first organoboron reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

The product of this first cycle is a 2-substituted-6-bromo-3-methoxypyridine.

Second Catalytic Cycle (Reaction at C6): This cycle typically requires more forcing conditions (e.g., higher temperature, different ligand) due to the greater strength of the C-Br bond.

Oxidative Addition: The regenerated or newly added Pd(0) catalyst inserts into the remaining C-Br bond.

Transmetalation: The second, different organoboron reagent transfers its organic group to the palladium.

Reductive Elimination: The new organic group couples with the pyridine ring at the C6 position, yielding the final di-substituted product and regenerating the Pd(0) catalyst.

Influence of Ligands and Reaction Conditions

The choice of ligands on the palladium catalyst is crucial for the success of these complex reaction pathways. Ligands influence the stability, reactivity, and selectivity of the catalyst. For instance, sterically bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination. nih.gov In some cases, ligand-controlled regioselectivity has been observed where the inherent reactivity of the C-X bonds can be overridden, although this is less common for substrates with such a large intrinsic reactivity difference as iodo- and bromo-pyridines. nih.gov

Hypothetical Energy Profile Comparison for Oxidative Addition:

The following table provides a conceptual comparison of the activation energies for the oxidative addition step, illustrating the basis for selectivity. The values are illustrative and based on general principles, not specific experimental data for this compound.

Reaction StepRelative Activation Energy (Conceptual)Expected Product
Oxidative Addition at C-ILower2-Aryl-6-bromo-3-methoxypyridine
Oxidative Addition at C-BrHigher6-Aryl-2-iodo-3-methoxypyridine (minor/not observed initially)

This difference in activation energy is the fundamental reason why sequential, site-selective functionalization of this compound is a viable and powerful synthetic strategy.

Strategic Applications of 6 Bromo 2 Iodo 3 Methoxypyridine in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates and Lead Compounds

In the realm of medicinal chemistry, 6-bromo-2-iodo-3-methoxypyridine serves as a key intermediate for the construction of novel pharmaceutical agents. pipzine-chem.com The pyridine (B92270) core is a prevalent scaffold in numerous biologically active compounds, and this particular derivative offers a strategic entry point for creating diverse molecular architectures.

Synthesis of Pyridine-Based Bioactive Scaffolds

The pyridine moiety is a privileged structure in drug design, appearing in a significant percentage of nitrogen-containing heterocyclic drugs. nih.gov this compound is instrumental in the synthesis of complex molecules with potential therapeutic applications, including anticancer and antibacterial agents. pipzine-chem.com For instance, it has been utilized in the creation of gamma-secretase modulators (GSMs), which are under investigation for the treatment of Alzheimer's disease. nih.gov The methoxypyridine portion of the molecule can be a crucial component of the final bioactive scaffold. nih.gov

A notable example is the synthesis of a methoxypyridine-containing GSM, where 6-bromo-2-methoxy-3-aminopyridine, a derivative, was a key starting material. nih.gov This highlights the adaptability of the core structure for generating compounds with specific pharmacological activities. The presence of the methoxy (B1213986) group and the halogen atoms provides multiple points for modification, allowing for the fine-tuning of a compound's biological and pharmacokinetic properties. pipzine-chem.comnih.gov

Regioselective Introduction of Diverse Functionalities for Drug Discovery

The differential reactivity of the bromine and iodine atoms in this compound is a cornerstone of its utility in drug discovery. pipzine-chem.com This allows for regioselective reactions, where different functional groups can be introduced at specific positions on the pyridine ring. Metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be selectively performed at either the 2-iodo or 6-bromo position, depending on the reaction conditions and catalysts used.

This selective functionalization enables the systematic exploration of the chemical space around the pyridine core, a critical process in lead optimization. pipzine-chem.com By introducing a variety of substituents, chemists can modulate properties like potency, selectivity, and metabolic stability. For example, the synthesis of a series of gamma-secretase modulators involved the strategic modification of the pyridine B-ring to enhance activity and improve properties like solubility. nih.gov

Table 1: Reactivity of Halogens in this compound

HalogenPositionRelative Reactivity in Cross-Coupling
Iodine2Higher
Bromine6Lower

This table is a generalized representation. Specific reaction outcomes can be influenced by catalysts, ligands, and reaction conditions.

Precursor for Advanced Materials and Ligands

The applications of this compound extend beyond pharmaceuticals into the realm of materials science and catalysis. Its unique electronic and structural features make it a valuable precursor for creating advanced materials and specialized ligands.

Polymer and Organic Electronic Material Applications

This pyridine derivative can be incorporated into polymer structures to create new materials with tailored optical and electronic properties. pipzine-chem.com These materials have potential applications in organic light-emitting diodes (OLEDs) and solar cells. pipzine-chem.com The reactivity of the bromo and iodo groups allows for the polymerization with other monomers, leading to the formation of novel polymers with specific functionalities. pipzine-chem.com

Ligand Design for Transition Metal Catalysis

In the field of transition metal catalysis, the design of ligands is crucial for controlling the activity and selectivity of a catalyst. This compound can serve as a starting point for the synthesis of sophisticated ligands. For example, it can be converted into phosphine-containing ligands, which are widely used in catalysis. The ability to selectively introduce different groups at the 2 and 6 positions allows for the creation of bidentate or monodentate ligands with precisely controlled steric and electronic properties.

Natural Product Synthesis via this compound Derivatives

While direct applications in the total synthesis of natural products are still emerging, the versatile reactivity of this compound and its derivatives suggests their potential as key building blocks. The strategic introduction of functionalities offered by this scaffold can be leveraged to construct complex molecular architectures found in nature. The pyridine unit is a component of many alkaloids and other bioactive natural products. The ability to selectively elaborate the pyridine ring from a pre-functionalized starting material like this compound could streamline synthetic routes to these complex targets.

Contributions to Agrochemical and Specialty Chemical Synthesis

The unique structural arrangement of this compound, particularly its more commonly documented isomer 2-Bromo-6-iodo-3-methoxypyridine (B1278952) (CAS No. 321535-37-9), makes it a key building block in the development of novel agrochemicals and specialty chemicals. Pyridine-based compounds are integral to the agrochemical industry, forming the core of many successful fungicides, herbicides, and insecticides. The strategic placement of a methoxy group and two different halogen atoms allows for a variety of coupling reactions to build complex molecular architectures tailored for specific biological or material functions.

Research indicates that intermediates like 2-Bromo-6-iodo-3-methoxypyridine are widely utilized in the fields of pesticides and materials science. The differential reactivity of the C-I and C-Br bonds is central to its utility. The carbon-iodine bond is more reactive and susceptible to cleavage, making it the preferred site for initial cross-coupling reactions, such as the Suzuki reaction, while the more stable carbon-bromine bond can be functionalized in a subsequent step.

In the realm of specialty chemicals, this compound is a precursor for the synthesis of highly functionalized pyridine derivatives intended for use as molecular electronic device materials. Through selective Suzuki reactions, 2-Bromo-6-iodo-3-methoxypyridine can be used to produce mono-arylated pyridines and more complex teraryls. These resulting compounds are a significant family of molecules with applications in metal-coordination complexes and materials for molecular electronics.

The table below summarizes the synthetic utility and applications of this class of intermediates.

Intermediate Reaction Type Resulting Structure Class Potential Application Area
2-Bromo-6-iodo-3-methoxypyridineSuzuki Cross-CouplingArylated Pyridines, TerarylsSpecialty Chemicals (Molecular Electronics)
Halogenated PyridinesVarious Cross-CouplingComplex Pyridine ScaffoldsAgrochemicals (Pesticides, Herbicides)

While specific, named commercial agrochemicals derived directly from this compound are not extensively detailed in readily available literature, its role as a key intermediate is established by its inclusion in the product catalogs of fine and specialty chemical suppliers. Its availability is aimed at research and development groups working to create new active ingredients for pesticides or novel materials with unique electronic properties. The synthesis of these final products often involves proprietary steps within corporate research and development.

Advanced Spectroscopic and Computational Analysis of 6 Bromo 2 Iodo 3 Methoxypyridine and Its Derivatives

Elucidation of Reaction Pathways and Intermediate Structures Using Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For a molecule such as 6-Bromo-2-iodo-3-methoxypyridine, standard 1D ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons and the two aromatic protons on the pyridine (B92270) ring. Similarly, the ¹³C NMR spectrum would display signals for each of the six carbon atoms in the molecule, with their chemical shifts influenced by the attached substituents (bromo, iodo, and methoxy groups). spectrabase.com

To gain deeper structural insights and unambiguously assign these signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent in the molecule. For this compound, COSY would confirm the connectivity of the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

In the context of reaction monitoring, NMR is used to track the conversion of starting materials and the appearance of products. acs.org For instance, in a synthesis involving this compound, the disappearance of reactant signals and the emergence of new product signals in the NMR spectrum can provide quantitative data on reaction kinetics and yield.

Solid-State NMR (ssNMR) offers a means to study the compound in its crystalline form. This can be particularly valuable for comparing the molecular conformation in the solid state with that in solution, revealing the effects of crystal packing forces on the molecular structure.

Single Crystal X-ray Diffraction for Conformational and Electronic Structure Validation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a crystalline molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as derivatives of bromo-imidazo[4,5-b]pyridine and other substituted pyridines, allows for a detailed prediction of its structural features. nih.govresearchgate.netnih.govnih.gov

The analysis would validate the substitution pattern on the pyridine ring and reveal key conformational details. For instance, the bulky iodine and bromine atoms, along with the methoxy group, would likely cause some deviation of these atoms from the mean plane of the pyridine ring. nih.gov The orientation of the methoxy group relative to the ring would also be determined.

Table 1: Expected Crystallographic Data Parameters for a Halogenated Pyridine Derivative (Illustrative) This table is based on data for similar compounds and serves as an example of what would be obtained from an SCXRD analysis.

ParameterExpected Value / InformationReference
Crystal SystemMonoclinic or Orthorhombic researchgate.net
Space GroupP2₁/c or Pbca researchgate.net
C-Br Bond Length~1.88 - 1.91 Å nih.gov
C-I Bond Length~2.08 - 2.12 ÅBased on standard bond lengths
C-O (methoxy) Bond Length~1.35 - 1.37 Å researchgate.net
Intermolecular InteractionsHalogen bonding, π-stacking, van der Waals forces nih.govnih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. It is essential for confirming the identity of newly synthesized compounds like this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₆H₅BrINO), the expected exact mass can be calculated and compared to the experimental value. A close match provides strong evidence for the compound's identity.

ParameterValue
Molecular FormulaC₆H₅BrINO
Molecular Weight313.92 g/mol
Required Exact Mass~313.8634 u
Found (Example)313.8 found

Reference for found value:

Furthermore, coupling HRMS with liquid chromatography (LC-HRMS or HPLC-HRMS) creates a robust system for monitoring reaction progress. nih.gov This method allows for the separation of components in a reaction mixture over time, including reactants, intermediates, products, and byproducts. By tracking the ion chromatograms corresponding to the exact masses of these species, researchers can gain a detailed understanding of the reaction pathway and kinetics. mdpi.comresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural confirmation of intermediates and final products. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide theoretical insights that complement experimental data, helping to explain a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. A DFT study on this compound, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be performed to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. nih.govnih.gov

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra, which aids in the interpretation of experimental spectroscopic data. chemrxiv.org

Determine Electronic Properties: Calculate properties such as dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map visually indicates regions of positive and negative electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical.

HOMO: Represents the orbital from which the molecule is most likely to donate electrons. Regions of the molecule with large HOMO coefficients are susceptible to attack by electrophiles.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons. Regions with large LUMO coefficients are susceptible to attack by nucleophiles. youtube.comyoutube.com

For this compound, FMO analysis would predict the most likely sites for substitution or addition reactions. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Table 2: Illustrative FMO Data for a Substituted Pyridine Derivative This table presents typical data obtained from DFT/FMO calculations on related compounds.

ParameterCalculated Value (Illustrative)ImplicationReference
E(HOMO)-6.5 to -7.5 eVEnergy of the highest occupied molecular orbital; indicates electron-donating ability. nih.govnih.gov
E(LUMO)-1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. nih.govnih.gov
HOMO-LUMO Gap (ΔE)4.5 to 5.5 eVIndicator of chemical reactivity and kinetic stability. researchgate.net

Many reactions involving dihalopyridines, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), are catalyzed by transition metals like palladium. Computational modeling can be used to map out the entire catalytic cycle, including the structures and energies of reactants, intermediates, products, and, most importantly, the transition states (TS). chemrxiv.org

By locating the transition state structure for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination) and calculating its energy, the activation energy (energy barrier) for that step can be determined. This modeling allows researchers to:

Identify the rate-determining step of the reaction.

Understand the role of ligands and other additives in the catalytic cycle.

Predict how modifications to the substrate (like this compound) will affect the reaction rate and outcome. chemrxiv.org

This predictive power is invaluable for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex pyridine derivatives. researchgate.net

Advanced Spectroscopic Characterization (e.g., IR, UV-Vis, Raman) for Functional Group Analysis in Reaction Contexts

The comprehensive characterization of this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are indispensable tools for elucidating molecular structure, identifying functional groups, and monitoring the progress of chemical transformations. In conjunction with computational methods, these spectroscopic techniques provide a powerful approach to understanding the chemical behavior of these complex heterocyclic compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying the functional groups present in this compound and for tracking changes during a reaction. While some vibrational modes are active in both IR and Raman, the two techniques are complementary. For instance, symmetrical vibrations with a significant change in polarizability are often strong in Raman spectra, while asymmetrical vibrations with a strong change in dipole moment are prominent in IR spectra.

In the context of this compound, key vibrational modes include the stretching and bending of the pyridine ring, C-H bonds, the C-O-C linkage of the methoxy group, and the C-Br and C-I bonds. The positions of these bands are sensitive to the substitution pattern on the pyridine ring.

Monitoring Reactions: During chemical reactions, such as nucleophilic substitution of the bromine or iodine atoms, or demethylation of the methoxy group, IR and Raman spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. nih.gov For example, the substitution of the iodo group with another functional group would lead to the disappearance of the C-I stretching vibration and the emergence of new bands characteristic of the incoming group.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related substituted pyridines.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
Pyridine RingC=C, C=N stretching1600-14001600-1400Multiple bands are expected in this region, characteristic of the substituted pyridine ring.
Ring breathing~1000~1000A sharp, intense band in the Raman spectrum is characteristic of the pyridine ring.
Ring deformation800-600800-600Out-of-plane and in-plane bending modes.
Methoxy GroupC-H stretching (asymmetric)~2950~2950
C-H stretching (symmetric)~2850~2850
C-O-C stretching (asymmetric)~1250~1250Strong in the IR spectrum.
C-O-C stretching (symmetric)~1030~1030
C-H (Aromatic)C-H stretching3100-30003100-3000
C-H in-plane bending1300-10001300-1000
C-H out-of-plane bending900-650900-650The position is sensitive to the substitution pattern.
C-Br BondC-Br stretching600-500600-500Can be weak and may overlap with other vibrations.
C-I BondC-I stretching500-400500-400Generally a weak absorption in the far-IR region.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the pyridine ring. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyridine and its derivatives, the main electronic transitions are π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the substituted pyridine core. The positions and intensities of these bands can be influenced by the nature and position of the substituents (bromo, iodo, and methoxy groups) as well as the solvent used for the analysis.

Monitoring Reactions: Changes in the conjugation or electronic environment of the pyridine ring during a reaction will be reflected in the UV-Vis spectrum. For instance, a reaction that alters the substituents on the ring can lead to a shift in the absorption maximum (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). This makes UV-Vis spectroscopy a valuable tool for monitoring reactions that involve changes to the aromatic system.

The following table outlines the anticipated UV-Vis absorption maxima for this compound in a non-polar solvent, based on data for similar pyridine compounds. researchgate.net

TransitionExpected λmax (nm)Notes
π → π~210-230High-energy transition, typically a strong absorption.
π → π~260-280Lower-energy transition, characteristic of the pyridine ring. The position can be sensitive to substitution.
n → π~270-300This transition is often weak and can be submerged by the stronger π → π band. It is also sensitive to solvent polarity.

The combination of these spectroscopic techniques, ideally supported by computational predictions, provides a robust framework for the analysis of this compound and its derivatives, enabling detailed structural confirmation and the effective monitoring of their chemical reactivity.

Emerging Research Directions and Future Prospects for 6 Bromo 2 Iodo 3 Methoxypyridine

Synthesis of Highly Complex Molecular Architectures Featuring the 6-Bromo-2-iodo-3-methoxypyridine Motif

The pyridine (B92270) ring is a ubiquitous scaffold in pharmaceuticals and functional materials. researchgate.netlifechemicals.com this compound serves as a versatile "linchpin" for constructing complex, three-dimensional molecules. Its ability to undergo sequential, regioselective cross-coupling reactions at the C2 and C6 positions allows for the controlled introduction of different molecular fragments.

This capability is particularly valuable in:

Drug Discovery: The pyridine core is present in numerous FDA-approved drugs. nih.govlifechemicals.com The ability to rapidly generate libraries of compounds with diverse substituents at the C2 and C6 positions is highly attractive for screening and lead optimization.

Materials Science: Substituted pyridines are used as ligands for transition metals and as building blocks for organic materials with specific electronic or photophysical properties. nih.gov The rigid geometry of the pyridine ring, combined with the ability to attach different functional groups through the C-Br and C-I bonds, allows for the synthesis of novel ligands and conjugated materials.

Investigation of Sustainable and Flow Chemistry Methodologies in its Synthesis and Reactivity

Modern chemical synthesis places a strong emphasis on sustainability. Research into the synthesis and application of this compound is increasingly incorporating green chemistry principles.

Flow Chemistry: Transferring synthetic steps from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and higher yields. researchgate.netacs.org The synthesis of pyridine derivatives and their subsequent functionalization are well-suited to flow chemistry. researchgate.netmdpi.comresearchgate.net Future work will likely involve developing integrated flow processes where this compound is synthesized and then directly passed into subsequent reactors for selective functionalization in a continuous stream. chemrxiv.org

Sustainable Reagents and Catalysts: There is a drive to replace stoichiometric reagents with catalytic alternatives and to use less toxic and more environmentally benign solvents. rsc.org Research into metal-free coupling reactions, such as dehydrogenative couplings using oxygen as the terminal oxidant, represents a promising sustainable approach for certain transformations. acs.org

The table below compares a hypothetical batch process with a potential flow chemistry process for a functionalization reaction.

ParameterConventional Batch ProcessContinuous Flow ProcessSustainability Advantage
Reaction Time Several hoursMinutesProcess intensification, energy savings researchgate.net
Temperature Often requires high reflux temperaturesSuperheating possible for faster kineticsEfficiency
Safety Handling of large volumes of reagentsSmall reaction volumes at any given timeReduced risk of thermal runaway
Scalability Challenging, requires larger vesselsAchieved by running the system for longerEasier transition from lab to production researchgate.net
Workup Liquid-liquid extraction, chromatographyIn-line purification, scavenger resinsReduced solvent waste and manual labor acs.org

Theoretical Advancements in Predicting this compound Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. researchgate.nettjnpr.org For a molecule like this compound, theoretical studies can provide crucial insights that accelerate experimental discovery.

Future research will leverage computational models to:

Predict Reaction Selectivity: DFT calculations can determine the activation energies for catalyst association and reaction at the C-I versus the C--Br bond, predicting which site will be more reactive under a given set of conditions. researchgate.net This can guide the rational design of experiments and minimize trial-and-error optimization.

Design Novel Catalysts: By modeling the transition states of catalytic cycles, researchers can understand the steric and electronic factors that govern a catalyst's performance. This knowledge can be used to computationally design new ligands that enhance reactivity and selectivity for specific transformations of the pyridine substrate.

Elucidate Reaction Mechanisms: When unexpected results are observed in the lab, computational studies can help to elucidate the underlying reaction mechanism. nih.gov For instance, calculations can help determine whether a reaction proceeds through an SₙAr pathway or a metal-catalyzed cycle, and can rationalize the observed product distributions. researchgate.net

The integration of theoretical predictions with experimental work creates a powerful feedback loop, where computational insights guide laboratory experiments, and experimental results serve to validate and refine theoretical models.

Broader Impact on Heterocyclic Synthesis and Medicinal Chemistry Innovation

The strategic importance of this compound extends far beyond its use in specific synthetic targets; it represents a significant enabling tool for innovation in both heterocyclic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern on a pyridine core—a privileged structure in drug discovery—provides a versatile platform for the development of novel molecular architectures.

The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds, including natural products, vitamins, and a significant percentage of FDA-approved drugs. lifechemicals.comnih.gov The nitrogen atom in the pyridine ring enhances water solubility and provides a hydrogen bond acceptor site, which can be crucial for molecular recognition at biological targets. nih.govnih.gov The ability to precisely modify the pyridine core is therefore of paramount importance to medicinal chemists.

Impact on Heterocyclic Synthesis

The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for highly regioselective and sequential functionalization of the pyridine ring. Chemists can selectively transform the iodo group while leaving the bromo group intact for a subsequent, different coupling reaction.

This stepwise approach enables the efficient and controlled construction of complex, unsymmetrically substituted 2,6-dihydropyridines from a single, readily available starting material. This strategy is a cornerstone of modern organic synthesis, as it facilitates the creation of diverse compound libraries for high-throughput screening and systematic structure-activity relationship (SAR) studies. researchgate.netresearchgate.net The methoxy (B1213986) group at the C-3 position further influences the electronic nature of the ring, adding another layer of synthetic and functional diversity.

Table 1: Regioselective Cross-Coupling Reactions on this compound

PositionHalogenRelative ReactivityTypical Cross-Coupling ReactionsPotential Introduced Moieties
C-2Iodine (I)HighSuzuki, Sonogashira, Stille, Buchwald-Hartwig, HeckAryl, Heteroaryl, Alkynyl, Amino, Alkyl groups
C-6Bromine (Br)ModerateSuzuki, Sonogashira, Stille, Buchwald-HartwigAryl, Heteroaryl, Alkynyl, Amino groups

Impact on Medicinal Chemistry Innovation

The synthetic flexibility of this compound directly translates into accelerated innovation in medicinal chemistry. The ability to systematically and independently modify the C-2 and C-6 positions is a powerful tool for optimizing drug candidates.

Structure-Activity Relationship (SAR) Exploration: Medicinal chemists can generate a matrix of analogues by introducing a variety of substituents at one position while keeping the other constant, and vice versa. This systematic approach allows for a detailed mapping of the chemical space around the pyridine scaffold, leading to a deeper understanding of the molecular features required for desired biological activity. frontiersin.orgnih.gov

Fine-Tuning of Physicochemical Properties: Properties crucial for a drug's success, such as solubility, lipophilicity, and metabolic stability, can be meticulously adjusted. For instance, introducing a polar group at one position can enhance solubility, while a different group at another position can be used to optimize binding affinity with the target protein. nih.gov

Access to Novel Chemical Space: The scaffold enables the synthesis of novel, three-dimensional structures that may not be accessible through other synthetic routes. This exploration of new chemical space is critical for identifying first-in-class medicines and overcoming drug resistance. nih.gov Pyridine derivatives are integral to a wide range of therapeutic agents, and building blocks like this compound are instrumental in developing the next generation of these drugs. beilstein-journals.org

Q & A

Basic: What are the recommended synthetic routes for preparing 6-bromo-2-iodo-3-methoxypyridine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential halogenation and methoxylation of a pyridine precursor. For example:

  • Step 1 : Bromination of 3-methoxypyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the 6-position .
  • Step 2 : Directed iodination at the 2-position via halogen exchange using CuI/LiI in DMF at 120°C, leveraging the methoxy group’s directing effects .
    Optimization :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yields improve with anhydrous conditions and inert atmospheres (N₂/Ar) to prevent dehalogenation .

Basic: How can the purity and identity of this compound be confirmed experimentally?

Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
    • ¹H NMR : Expect aromatic protons at δ 7.2–8.1 ppm (pyridine ring), with singlet for methoxy group at δ 3.9–4.1 ppm .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 313.89 (C₆H₅BrINO⁺) .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages (theoretical: C 23.10%, H 1.61%, N 4.49%) .

Advanced: How does the electronic effect of the methoxy group influence regioselectivity in cross-coupling reactions involving this compound?

Answer:
The methoxy group at C3 is an electron-donating substituent, which:

  • Activates the pyridine ring for electrophilic substitution but directs nucleophilic attacks to the ortho/para positions.
  • Facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the iodine (C2) due to lower steric hindrance compared to bromine (C6). Reported yields for C2 couplings exceed 80% vs. <50% for C6 .
  • Stabilizes intermediates : DFT calculations show the methoxy group reduces electron density at C2, favoring transmetallation with arylboronic acids .

Advanced: What are the challenges in achieving selective mono-functionalization of this compound, and how can they be addressed?

Answer:
Challenges :

  • Competing reactivity of Br and I in cross-couplings (I is more reactive under standard conditions).
  • Homocoupling side reactions (e.g., Glaser coupling) in Sonogashira reactions.
    Solutions :
  • Sequential Coupling : Use Pd(PPh₃)₄ for selective C2-I coupling first, then switch to XPhos/Pd(OAc)₂ for C6-Br coupling .
  • Protecting Groups : Temporarily protect the methoxy group as a silyl ether (e.g., TBS) to prevent coordination with catalysts .
  • Temperature Control : Lower temperatures (50°C) suppress homocoupling in alkyne insertions .

Advanced: How can computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The C4 position is often reactive in SNAr reactions due to adjacent electron-withdrawing halogens .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) where the iodine acts as a halogen bond donor.
  • SAR Analysis : Compare with analogs (e.g., 6-chloro-2-iodo derivatives) to optimize bioactivity. For example, bromine’s larger size enhances π-stacking in enzyme pockets .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Irritant (skin/eyes), potential sensitizer.
  • Protective Measures : Use nitrile gloves, goggles, and fume hood. Avoid inhalation of dust .
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar) to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What role does this compound play in synthesizing fused heterocycles?

Answer:

  • Buchwald-Hartwig Amination : React with primary amines to form pyrido[2,3-b]indoles, key scaffolds in kinase inhibitors (e.g., JAK2) .
  • Cyclization : Treat with CuI/proline to form imidazopyridines via Ullmann coupling (65–75% yields) .
  • Photoredox Catalysis : Generate radicals at C6 for [2+2] cycloadditions with alkenes, yielding strained bicyclic intermediates .

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